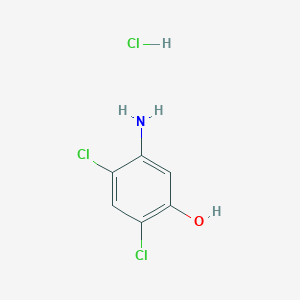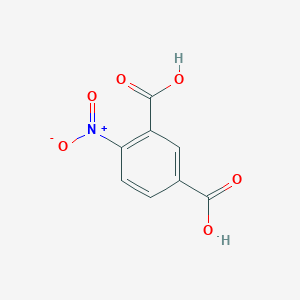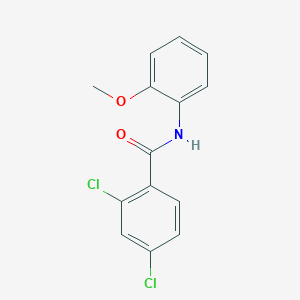![molecular formula C25H19N3 B182690 3-[bis(1H-indol-3-yl)methyl]-1H-indole CAS No. 518-06-9](/img/structure/B182690.png)
3-[bis(1H-indol-3-yl)methyl]-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[bis(1H-indol-3-yl)methyl]-1H-indole, also known as IBN-9, is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-[bis(1H-indol-3-yl)methyl]-1H-indole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-[bis(1H-indol-3-yl)methyl]-1H-indole has been shown to inhibit the activity of protein kinase C, which is involved in cell proliferation and survival. It has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. Additionally, 3-[bis(1H-indol-3-yl)methyl]-1H-indole has been shown to modulate the activity of neurotransmitter receptors, such as the serotonin receptor.
Biochemische Und Physiologische Effekte
3-[bis(1H-indol-3-yl)methyl]-1H-indole has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the modulation of neurotransmitter release, and the inhibition of enzyme activity. It has also been shown to have anti-inflammatory and antioxidant properties. However, further research is needed to fully understand the biochemical and physiological effects of 3-[bis(1H-indol-3-yl)methyl]-1H-indole.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[bis(1H-indol-3-yl)methyl]-1H-indole in lab experiments is its potential as a lead compound for the development of new drugs. It has also been shown to have a range of biochemical and physiological effects, making it a versatile compound for research. However, one limitation of using 3-[bis(1H-indol-3-yl)methyl]-1H-indole is its relatively low solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on 3-[bis(1H-indol-3-yl)methyl]-1H-indole. One area of interest is its potential as a neuroprotective agent, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as a lead compound for the development of new anticancer drugs. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of 3-[bis(1H-indol-3-yl)methyl]-1H-indole.
Synthesemethoden
3-[bis(1H-indol-3-yl)methyl]-1H-indole can be synthesized through a multi-step process that involves the reaction of indole-3-carboxaldehyde with tryptamine followed by reduction and cyclization reactions. The final product is a yellow crystalline solid that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
3-[bis(1H-indol-3-yl)methyl]-1H-indole has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, 3-[bis(1H-indol-3-yl)methyl]-1H-indole has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neuroscience, 3-[bis(1H-indol-3-yl)methyl]-1H-indole has been studied for its potential as a neuroprotective agent and for its ability to modulate neurotransmitter release. In drug discovery, 3-[bis(1H-indol-3-yl)methyl]-1H-indole has been used as a lead compound for the development of new drugs.
Eigenschaften
CAS-Nummer |
518-06-9 |
|---|---|
Produktname |
3-[bis(1H-indol-3-yl)methyl]-1H-indole |
Molekularformel |
C25H19N3 |
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
3-[bis(1H-indol-3-yl)methyl]-1H-indole |
InChI |
InChI=1S/C25H19N3/c1-4-10-22-16(7-1)19(13-26-22)25(20-14-27-23-11-5-2-8-17(20)23)21-15-28-24-12-6-3-9-18(21)24/h1-15,25-28H |
InChI-Schlüssel |
AXZRNKFNIAOZEK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C3=CNC4=CC=CC=C43)C5=CNC6=CC=CC=C65 |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C3=CNC4=CC=CC=C43)C5=CNC6=CC=CC=C65 |
Andere CAS-Nummern |
518-06-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



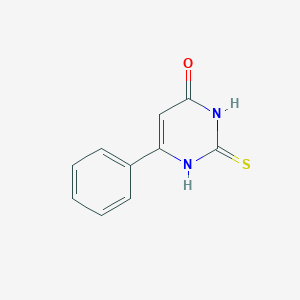

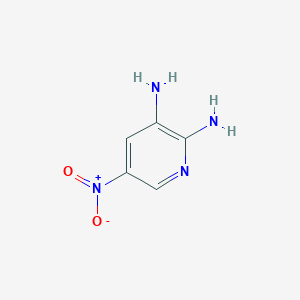
![1-Oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B182617.png)

![N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B182620.png)
![3-(2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B182621.png)
![Ethyl 4-[(2,4-dichlorobenzoyl)amino]benzoate](/img/structure/B182622.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B182626.png)
